Nemifitide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

173240-15-8 |

|---|---|

Formule moléculaire |

C33H43FN10O6 |

Poids moléculaire |

694.8 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1 |

Clé InChI |

SGXPTOACEHQGHL-RCNLLYRESA-N |

SMILES isomérique |

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O |

SMILES canonique |

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O |

Séquence |

XXRGW |

Origine du produit |

United States |

Foundational & Exploratory

Nemifitide's Enigmatic Antidepressant Action: A Technical Whitepaper on its Putative Mechanism

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Nemifitide (INN-00835) is a pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1) that has demonstrated a rapid onset of antidepressant effects in clinical trials for major depressive disorder (MDD). Despite reaching Phase III studies, its precise mechanism of action remains to be fully elucidated. This technical guide synthesizes the available preclinical and clinical data to construct a putative mechanistic framework. The prevailing hypothesis suggests this compound's antidepressant properties arise from a multi-target engagement of key neuropeptidergic and serotonergic systems, primarily through weak antagonism of the 5-HT2A receptor and potential modulation of the melanocortin and neuropeptide Y (NPY) systems. This document provides a detailed overview of the proposed signaling pathways, a summary of quantitative data from relevant studies, and outlines the experimental protocols employed in the investigation of this compound.

Introduction

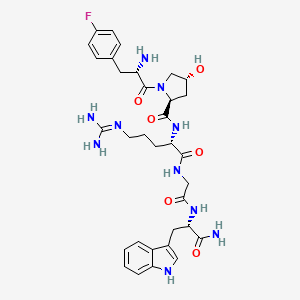

This compound is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. Developed for the treatment of MDD, it has shown mixed efficacy but is notable for its rapid onset of action, typically within 5-7 days, and a favorable safety profile in clinical trials involving over 430 individuals. Administered via subcutaneous injection, this compound has a remarkably short half-life of 15-30 minutes, yet demonstrates clinical efficacy with once-daily dosing. The mechanism of action is thought to be analogous to its parent compound, MIF-1.

Putative Mechanism of Action

The antidepressant effect of this compound is likely not attributable to a single, high-affinity target but rather a synergistic modulation of multiple neurotransmitter systems. The leading hypotheses center on its interaction with serotonergic, melanocortin, and NPY pathways.

Serotonergic System Modulation: 5-HT2A Receptor Antagonism

This compound has been shown to act as an antagonist at the 5-HT2A receptor, albeit at micromolar concentrations. In major depression, hyperactivity of the 5-HT2A receptor is implicated in the pathophysiology. Antagonism of this receptor is a known mechanism of action for some antidepressant and atypical antipsychotic medications.

Proposed Signaling Pathway:

By antagonizing the 5-HT2A receptor, this compound may disinhibit downstream pathways, leading to an increase in the release of other neurotransmitters, such as dopamine (B1211576) and norepinephrine, in the prefrontal cortex. This could contribute to the rapid antidepressant effects observed.

Caption: Putative 5-HT2A Antagonism Pathway of this compound.

Modulation of the Melanocortin and NPY Systems

This compound is an analog of MIF-1, which is known to inhibit the release of alpha-melanocyte-stimulating hormone (α-MSH). α-MSH is an agonist at melanocortin receptors, including the MC4 receptor, and has been shown to exert pro-depressant effects. Conversely, Neuropeptide Y (NPY) exhibits antidepressant-like properties. There is evidence of an antagonistic interaction between α-MSH and NPY in the regulation of mood. This compound's weak binding to MC4 and NPY1 receptors suggests a potential role in this interplay.

Proposed Signaling Pathway:

This compound may inhibit the release or action of α-MSH, thereby reducing the activation of MC4 receptors. This could lead to a disinhibition of NPY signaling, contributing to its antidepressant effects.

Caption: Hypothesized Melanocortin-NPY Pathway Modulation.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Animal Models of Depression

| Animal Model | Test | This compound Dose Range (mg/kg) | Outcome | Comparator(s) | Reference |

| Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 0.025-0.3 and 3.0-15.0 | Significantly increased swimming (antidepressant-like effect) | Desipramine (5.0 mg/kg), Fluoxetine (5.0 mg/kg) | |

| Sprague-Dawley Rats | Porsolt Test | Not specified | More active than comparators | Fluoxetine, Sertraline | |

| Sprague-Dawley Rats | Neurochemical Analysis | Not specified | Decreased 5-HT levels and turnover in the hippocampus | - |

Table 2: Overview of this compound Clinical Trial Parameters

| Phase | Number of Participants | Dose Range | Duration of Treatment | Key Efficacy Measures | Outcome Highlights | Reference(s) |

| Phase II | 55 | 18 mg/day (s.c.) | 10 days | MADRS, HAMD | - | |

| Phase II | 27 (open-label extension) | 18-72 mg/day (s.c.) | Re-treatment upon relapse | - | 66.7% responded to re-treatment | |

| Phase II | 25 (refractory depression) | 40-240 mg/day (s.c.) | 10-20 doses | MADRS, HAMD, CGI-I | 11/25 responded based on MADRS | |

| Phase II | 81 | 30 mg/day and 45 mg/day (s.c.) | 2 weeks (5 days/week) | MADRS, HAMD, CGI | 45 mg/day showed significant superiority over placebo |

Experimental Protocols

Detailed experimental protocols for this compound studies are largely proprietary. The following are generalized methodologies for the key experiments cited.

Forced Swim Test (Porsolt Test)

This is a behavioral test used to assess antidepressant-like activity in rodents.

Objective: To measure the effect of this compound on behavioral despair.

General Protocol:

-

Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Acclimation: Animals are handled for several days prior to testing.

-

Drug Administration: this compound or vehicle is administered subcutaneously at specified time points before the test.

-

Test Procedure: Animals are placed individually into the swim tank for a 6-minute session. The session is typically video-recorded.

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing are scored by a trained observer blinded to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.

Caption: General Workflow for the Forced Swim Test.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding of this compound to its putative receptor targets.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.

-

Radioligand Incubation: A known concentration of a radiolabeled ligand that specifically binds to the target receptor is incubated with the membrane preparation.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: Bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The mechanism of action of this compound in major depressive disorder is likely multifaceted, involving a complex interplay of weak interactions with several key neurotransmitter systems. The current evidence points towards a primary role for 5-HT2A receptor antagonism, potentially augmented by modulation of the melanocortin and NPY pathways. This multi-target engagement may underlie its rapid onset of action.

To further elucidate the precise mechanism, future research should focus on:

-

Quantitative Binding Studies: Determining the specific binding affinities (Ki) of this compound for its putative receptors to ascertain their physiological relevance.

-

Downstream Signaling Analysis: Investigating the direct effects of this compound on intracellular signaling cascades (e.g., phosphorylation of key proteins like ERK and CREB) in relevant brain regions.

-

In Vivo Target Engagement Studies: Utilizing techniques such as positron emission tomography (PET) to confirm that this compound engages its proposed targets in the living brain at clinically relevant doses.

A more comprehensive understanding of this compound's mechanism of action will be crucial for optimizing its therapeutic potential and for the development of a new generation of rapid-acting antidepressants.

Discovery and synthesis of Nemifitide peptide

Mechanism of Action

The precise mechanism of action for Nemifitide's antidepressant effects is not fully understood. However, research points to a multi-faceted interaction with several neurochemical systems, likely stemming from its similarity to MIF-1.

-

Analog of MIF-1: this compound is thought to act in a manner analogous to Melanocyte-Inhibiting Factor-1 (MIF-1), an endogenous peptide with known antidepressant effects.[1][2]

-

Receptor Binding Profile: In vitro studies have shown that this compound binds to several G-protein coupled receptors, albeit at micromolar concentrations.[1] Its affinity for these receptors suggests a broad, though perhaps weak, modulatory role. Key binding targets include:

-

Serotonin (B10506) 5-HT2A Receptor: this compound acts as an antagonist at this receptor.[1]

-

Neuropeptide Y Receptor Y1 (NPY1) [1]

-

Bombesin Receptors [1]

-

Melanocortin Receptors (MC4 and MC5) [1]

-

-

Serotonergic Pathway Involvement: Preclinical studies in rats have indicated that this compound administration leads to decreased serotonin (5-HT) levels and turnover in the hippocampus. This suggests a modulation of the serotonergic system, a key pathway implicated in the pathophysiology of depression.

-

Melanocortin System: The interaction with melanocortin receptors may be significant, as this system is involved in the brain's reward and motivation circuits, which are often dysfunctional in depression.

The clinical relevance of its relatively weak binding to these receptors is still unclear. It is possible that its antidepressant effect arises from a synergistic action across these multiple targets or through a yet-to-be-identified primary mechanism.

Proposed Signaling Pathway

The following diagram illustrates the potential signaling interactions of this compound based on current preclinical and in vitro data.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Properties

| Parameter | Value | Species | Administration Route | Reference |

| Elimination Half-life | 15–30 minutes | Human | Subcutaneous | [1] |

| Absorption/Elimination | Rapid | Human | Subcutaneous | |

| Cmax (Peak Plasma Conc.) | 45.7 ng/mL | Human | 18 mg, Subcutaneous | |

| Tmax (Time to Peak) | 0.25 hours | Human | 18 mg, Subcutaneous | |

| Dose Proportionality | Linear AUC & Cmax | Human | 8 mg to 320 mg, s.c. | |

| Min. Effective Conc. (MEC) | 5 ng/mL | Human | Subcutaneous |

Table 2: Clinical Efficacy Data

| Study Phase | Patient Population | Dosing Regimen | Key Efficacy Outcome | Reference |

| Phase II | Major Depressive Disorder (MDD) | 18 to 72 mg/day (s.c.) | 66.7% (18/27) responded to re-treatment in an open-label extension. | |

| Pilot Study | Chronic Refractory Depression | 40–240 mg/day (s.c.) | 44% (11/25) responded (>50% improvement in MADRS score). | |

| Phase II | MDD | 30 mg/day or 45 mg/day (s.c.) | 45 mg/day dose showed statistically significant superiority vs. placebo at peak effect. | |

| Phase II | MDD | 18 mg/day (s.c.) | 89% response in patients with Cmax ≥ 45.7 ng/mL vs. 40% with Cmax < 45.7 ng/mL. |

Table 3: Preclinical Data

| Animal Model | Test | Dosing Regimen (i.p.) | Outcome | Reference |

| Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 0.025–0.3 mg/kg (low dose) | Significant increase in swimming (antidepressant-like effect). | [2] |

| Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 3.0–15.0 mg/kg (high dose) | Significant increase in swimming (antidepressant-like effect). | [2] |

| Sprague-Dawley Rats | Neurochemical Analysis | Not specified | Decreased 5-HT levels and turnover in the hippocampus. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Receptor Binding Assay Protocol (General)

While the specific parameters for this compound are not detailed in the provided results, a general protocol to determine binding affinity for receptors like 5-HT2A would be as follows:

-

Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes, which are then stored at -80°C.

-

Radioligand Binding: A known radiolabeled ligand for the receptor (e.g., [3H]ketanserin for 5-HT2A) is used.

-

Competition Assay: A constant concentration of the radioligand and prepared cell membranes are incubated in a buffer solution. Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Forced Swim Test (FST) Protocol

The FST is a common behavioral test used to assess antidepressant-like activity in rodents.

-

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Acclimation: Animals (e.g., FSL rats) are acclimated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: this compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered subcutaneously or intraperitoneally at a predetermined time before the test (e.g., 30-60 minutes prior, or chronically over several days).[2]

-

Test Procedure: Each rat is individually placed into the water cylinder for a set period, typically 5-6 minutes. The session is video-recorded for later analysis.

-

Behavioral Scoring: The duration of immobility (the state in which the animal makes only the minimal movements necessary to keep its head above water) is scored, typically during the last 4 minutes of the test. Other behaviors like swimming and climbing can also be scored.

-

Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Workflow and Logical Diagrams

This compound Development Workflow

This diagram outlines the typical workflow from initial concept to clinical evaluation for a peptide therapeutic like this compound.

Logical Relationship of this compound

This diagram illustrates the logical derivation of this compound from its parent compound and its therapeutic goal.

References

Nemifitide and its Relationship to Melanocyte-Inhibiting Factor (MIF-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Nemifitide, a pentapeptide analog of the endogenous neuropeptide Melanocyte-Inhibiting Factor (MIF-1), which has been investigated for the treatment of major depressive disorder. This document details the chemical properties, mechanism of action, and clinical and preclinical data related to this compound, with a specific focus on its structural and functional relationship to MIF-1. It includes a comprehensive summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound (also known as INN-00835) is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. It is structurally derived from the endogenous tripeptide Melanocyte-Inhibiting Factor (MIF-1), which has the sequence Pro-Leu-Gly-NH2.[1] this compound was developed for the treatment of major depressive disorder and has undergone several clinical trials.[1] Preclinical studies suggested its potential for a rapid onset of action compared to traditional antidepressants.[2] This guide explores the intricate relationship between this compound and its parent compound, MIF-1, delving into their mechanisms of action and the experimental evidence that defines our current understanding.

Chemical and Physical Properties

| Property | This compound | Melanocyte-Inhibiting Factor (MIF-1) |

| IUPAC Name | (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide | (2S)-N-(1-(2-amino-2-oxoethyl)-3-methylbutyl)pyrrolidine-2-carboxamide |

| Amino Acid Sequence | 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ | Pro-Leu-Gly-NH₂ |

| Molecular Formula | C₃₃H₄₃FN₁₀O₆ | C₁₃H₂₄N₄O₃ |

| Molar Mass | 694.769 g/mol | 284.35 g/mol |

| Structure | Pentapeptide | Tripeptide |

Mechanism of Action

Melanocyte-Inhibiting Factor (MIF-1)

The mechanism of action for MIF-1 is multifaceted. It is known to be a positive allosteric modulator of the D₂ and D₄ dopamine (B1211576) receptors.[3] This modulation is thought to increase the binding affinity of dopamine agonists to the high-affinity state of the receptor, thereby potentiating dopaminergic neurotransmission.[1] Additionally, MIF-1 has been shown to antagonize opioid receptor actions.[3]

Studies have also elucidated a signaling cascade initiated by MIF-1 involving the activation of the immediate early gene c-Fos. This activation is preceded by a transient increase in phosphorylated extracellular signal-regulated kinase (pERK) and an initial reduction in phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3).

This compound

The precise mechanism of action for this compound is not fully elucidated but is presumed to be analogous to that of MIF-1.[1] Preclinical studies in rats have shown that this compound administration leads to a decrease in serotonin (B10506) (5-HT) levels and turnover in the hippocampus, suggesting the involvement of the serotonergic system in its antidepressant effects.[2] this compound has also been shown to act as an antagonist at 5-HT₂A receptors, which is a known mechanism of action for some antidepressant medications.[1] Furthermore, it exhibits binding affinity for NPY₁, bombesin, and melanocortin receptors MC₄ and MC₅, although the clinical significance of these interactions at micromolar concentrations is unclear.[1]

Preclinical Data

Forced Swim Test in Flinders Sensitive Line (FSL) Rats

Objective: To assess the antidepressant-like effects of this compound in a genetic animal model of depression.

Experimental Protocol:

-

Subjects: Male Flinders Sensitive Line (FSL) rats, a strain selectively bred for increased immobility in the forced swim test.

-

Apparatus: A cylindrical container (45 cm high x 20 cm diameter) filled with water (25°C) to a depth of 30 cm.

-

Procedure:

-

Habituation (Day 1): Rats were placed in the water-filled cylinder for a 15-minute pre-test session.

-

Drug Administration: this compound was administered subcutaneously once daily for 5 or 14 consecutive days.

-

Test Session (24 hours after the last dose): Rats were placed back into the cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating without struggling) was recorded.

-

Quantitative Data: A study by Overstreet et al. (2004) reported the following results:

| Treatment Group | Dose (mg/kg) | Duration of Immobility (seconds, mean ± SEM) |

| Vehicle Control | - | Data not provided in abstract |

| This compound (Low Dose) | 0.3 | Significantly reduced |

| This compound (High Dose) | 10.0 | Significantly reduced |

| Fluoxetine | 10.0 | Significantly reduced |

| Desipramine | 10.0 | Significantly reduced |

Note: The study found a U-shaped dose-response curve, with intermediate doses being less effective.

Clinical Data

This compound has been evaluated in several Phase I and Phase II clinical trials for major depressive disorder.

Phase II Double-Blind, Placebo-Controlled Study (Feighner et al.)

Objective: To evaluate the efficacy and safety of this compound in outpatients with Major Depressive Disorder.

Experimental Protocol:

-

Participants: Outpatients meeting DSM-IV criteria for major depressive disorder.

-

Design: A multicenter, double-blind, placebo-controlled, randomized trial.[4]

-

Treatment: Patients received daily subcutaneous injections of this compound (30 mg/d or 45 mg/d) or placebo for two five-day cycles, separated by a two-day break.[4]

-

Primary Efficacy Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.[4]

-

Secondary Efficacy Measures: 17-item Hamilton Depression Rating Scale (HAMD-17), Clinical Global Impression (CGI) scale, and Carroll Self-Rating Scale for Depression.[4]

Quantitative Data: An interim analysis of a study involving 78 outpatients showed the following:[5]

| Treatment Group | N | Mean Change from Baseline in MADRS Score | p-value vs. Placebo |

| Placebo | 26 | - | - |

| This compound 30 mg/day | 26 | Not specified | Not significant |

| This compound 45 mg/day | 26 | -12.8 | < 0.05 |

In an open-label extension study with 27 subjects, 18 (66.7%) responded to re-treatment with this compound. The mean duration of effect between re-treatments was 3.3 months.[6][7]

Pharmacokinetic Data

| Parameter | Value |

| Route of Administration | Subcutaneous injection[1] |

| Time to Peak Plasma Concentration (Tmax) | ~10-30 minutes[8] |

| Elimination Half-life (t½) | 15-30 minutes[1] |

| Dose Proportionality | AUC and Cmax were dose-proportional over a range of 18 mg to 320 mg[8] |

Detailed Experimental Methodologies

Montgomery-Åsberg Depression Rating Scale (MADRS)

The MADRS is a ten-item, clinician-rated scale designed to assess the severity of depressive symptoms. Each item is rated on a 7-point scale (0-6), with higher scores indicating greater severity. The total score ranges from 0 to 60.[9]

Scoring Interpretation:

-

0-6: Normal/symptom-free

-

7-19: Mild depression

-

20-34: Moderate depression

-

≥35: Severe depression[10]

The interview should be conducted in a conversational manner, starting with general questions and moving to more specific probes to accurately rate each item.

17-item Hamilton Depression Rating Scale (HAMD-17)

The HAMD-17 is a widely used, clinician-administered scale to assess the severity of depression. It consists of 17 items, most of which are rated on a 5-point scale (0-4), while some are rated on a 3-point scale (0-2). The total score ranges from 0 to 52.[11]

Scoring Interpretation:

-

0-7: Normal

-

8-16: Mild depression

-

17-23: Moderate depression

-

≥24: Severe depression[3]

Receptor Binding Assay (Generalized Protocol)

Objective: To determine the binding affinity of this compound to specific receptors (e.g., 5-HT₂A, NPY₁, etc.).

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.

-

Radioligand Selection: Choose a suitable radiolabeled ligand that binds with high affinity and specificity to the target receptor.

-

Competition Assay:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).

-

-

Separation of Bound and Free Ligand: Use a technique such as filtration to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound, a structurally related analog of MIF-1, has demonstrated antidepressant properties in both preclinical and clinical settings. Its mechanism of action, while not fully understood, appears to involve modulation of the serotonergic system, including antagonism of the 5-HT₂A receptor, and is likely informed by the known actions of MIF-1 on the dopaminergic system. The rapid onset of action observed in some studies presents a significant potential advantage over existing antidepressant therapies. However, further research is required to fully elucidate its signaling pathways and to establish its clinical efficacy and safety in larger patient populations. This technical guide provides a consolidated resource of the current knowledge on this compound and its relationship to MIF-1, intended to support ongoing and future research in this area.

References

- 1. novopsych.com [novopsych.com]

- 2. | BioWorld [bioworld.com]

- 3. resref.com [resref.com]

- 4. researchgate.net [researchgate.net]

- 5. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tnketaminewellness.com [tnketaminewellness.com]

- 8. apa.org [apa.org]

- 9. veale.co.uk [veale.co.uk]

- 10. madrs.net [madrs.net]

- 11. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Nemifitide

Disclaimer: Publicly available information on the pharmacokinetics of Nemifitide is limited, primarily sourced from clinical trial summaries and conference abstracts from the early 2000s. This guide synthesizes all available data into a comprehensive overview. Detailed preclinical data and full study reports are not widely available.

Introduction

This compound (also known as INN-00835) is a novel pentapeptide antidepressant with a structure analogous to the melanocyte-inhibiting factor (MIF-1).[1] Developed for the treatment of major depressive disorder, it has undergone several clinical trials, reaching Phase III studies.[1] A key characteristic of this compound is its route of administration; it is delivered via subcutaneous (s.c.) injection due to being orally inactive.[1] Despite a remarkably short plasma half-life, it has shown efficacy with a once-daily dosing regimen in some studies.[1] This document provides a detailed overview of its known pharmacokinetic profile, bioavailability, and the methodologies used in its assessment.

Pharmacokinetic Profile

The pharmacokinetics of this compound are characterized by rapid absorption and elimination following subcutaneous administration.

2.1 Absorption Following subcutaneous injection, this compound is rapidly absorbed into the systemic circulation. In a study with healthy human volunteers, the time to reach maximum plasma concentration (Tmax) was consistently observed at 10 minutes post-dose.[2] Another study reported the highest plasma concentrations occurring approximately 15 minutes (0.25 hours) after dosing.[3] Pharmacokinetic data from Phase I and II studies indicate that both the maximum plasma concentration (Cmax) and the total drug exposure, as measured by the area under the concentration-time curve (AUC), are dose-proportional for subcutaneous doses ranging from 8 mg to 320 mg.[4][5]

2.2 Distribution Specific data regarding the volume of distribution (Vd) and tissue distribution of this compound are not available in the public domain. As a peptide, its distribution may be limited primarily to the extracellular fluid.

2.3 Metabolism this compound is extensively metabolized. In vitro studies using rat and human tissue preparations have shown that the compound is significantly broken down in the liver and intestine.[4] The metabolism involves multiple cytochrome P-450 (CYP) isoforms, including CYP1A2, CYP2C19, and CYP2D6.[4] This multi-pathway metabolism suggests a low likelihood of significant drug-drug interactions with known CYP inhibitors.[4]

2.4 Excretion The primary routes of excretion for this compound and its metabolites have not been detailed in available literature. However, its very short elimination half-life of 15-30 minutes indicates rapid clearance from the body.[1]

Bioavailability

This compound is reported to be orally inactive, which suggests that its oral bioavailability is negligible.[1] This is common for peptide-based drugs, which are susceptible to degradation by proteases in the gastrointestinal tract. Consequently, it is administered parenterally, via subcutaneous injection.[1] While the absolute bioavailability of the subcutaneous route (compared to an intravenous dose) has not been explicitly stated, a study comparing administration by standard needle injection versus a needle-free device found that both methods resulted in similar systemic exposure, indicating reliable absorption from the subcutaneous tissue.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in healthy human volunteers following a single subcutaneous dose.

| Dose (s.c.) | Administration Method | Cmax (ng/mL) | Tmax (min) | AUC (0-24h) (ng·h/mL) | Reference |

| 40 mg | Standard Needle/Syringe | 226 | 10 | 108 | [2] |

| 40 mg | Needle-Free Device | 245 | 10 | 106 | [2] |

| 80 mg | Needle-Free Device | 440 | 10 | 205 | [2] |

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

Experimental Protocols

5.1 Human Pharmacokinetic Study Protocol A clinical study was conducted to evaluate the pharmacokinetics of this compound following two different subcutaneous administration methods.[2]

-

Study Design: A randomized, single-dose, open-label, parallel-group pilot study.

-

Subjects: Healthy volunteers were divided into three treatment groups (n=4 each).

-

Dosing:

-

Group 1: 40 mg this compound via standard needle/syringe.

-

Group 2: 40 mg this compound via a needle-free injection system.

-

Group 3: 80 mg this compound via a needle-free injection system.

-

-

Sample Collection: Blood samples were collected at pre-dose and at 10 minutes, 0.5, 1, 2, 4, 6, and 24 hours after dosing.[2]

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method.[2]

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC(0-24h).[2]

5.2 In Vitro Metabolism Protocol The metabolic stability of this compound was assessed using tissue preparations from both rats and humans.[4]

-

Tissue Preparations: Liver and intestinal tissue preparations were used.

-

Incubation: Tissues were incubated with this compound at two different concentrations (0.01 mM and 0.1 mM).

-

Incubation Time: The incubation period was 60 minutes.[4]

-

Analysis: The extent of metabolism was determined by analyzing the remaining concentration of the parent compound, likely via LC/MS/MS. The involvement of specific CYP450 enzymes was also investigated.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study of this compound and its potential molecular interactions.

Caption: Experimental workflow for a human pharmacokinetic study of this compound.

Caption: Potential molecular targets and metabolic pathways of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comparison of systemic exposure to this compound following two methods of subcutaneous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Profile and Affinity of Nemifitide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the receptor binding profile of Nemifitide. As of this writing, specific quantitative affinity data (e.g., Kᵢ, IC₅₀, K𝒹) for this compound are not available in peer-reviewed literature. Therefore, this guide provides a qualitative overview based on existing reports and details the generalized experimental methodologies and signaling pathways relevant to its identified receptor targets.

Introduction to this compound

This compound is a novel pentapeptide antidepressant with a structure analogous to the endogenous melanocyte-inhibiting factor (MIF-1).[1][2] Developed for the treatment of major depressive disorder, it has progressed to Phase III clinical trials.[1] One of the remarkable aspects of this compound is its rapid onset of action, often within 5-7 days, which is a significant departure from the weeks-to-months timeframe typical for conventional antidepressants.[1] Despite a very short plasma half-life of 15-30 minutes, it has shown efficacy with once-daily subcutaneous administration.[1] The precise mechanism of action remains to be fully elucidated, but its interaction with several neurotransmitter and neuropeptide receptors is believed to be key to its pharmacological effects.

This compound Receptor Binding Profile

This compound's interaction with central nervous system receptors is characterized by a relatively broad but weak binding profile. It has been reported to bind to several G-protein coupled receptors (GPCRs) at micromolar concentrations.[1] The clinical significance of these low-affinity interactions is not yet fully understood.[1]

Table 1: Qualitative Summary of this compound Receptor Binding

| Receptor Target | Receptor Family | Reported Interaction | Reported Affinity |

| 5-HT₂ₐ | Serotonin Receptor | Antagonist | Micromolar |

| NPY₁ | Neuropeptide Y Receptor | Binding reported | Micromolar |

| Bombesin Receptors | Bombesin Receptor | Binding reported | Micromolar |

| MC₄ | Melanocortin Receptor | Binding reported | Micromolar |

| MC₅ | Melanocortin Receptor | Binding reported | Micromolar |

Source: Wikipedia, citing relevant primary literature.[1]

Experimental Protocols: Determining Receptor Binding Affinity

To quantify the binding affinity of a ligand like this compound to its target receptors, a competitive radioligand binding assay is a standard and robust methodology.[3][4] While a specific protocol for this compound has not been published, the following represents a generalized workflow for such an experiment.

General Protocol for Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand of known affinity from a receptor preparation.

1. Membrane Preparation:

-

Source: Tissues or cultured cells expressing the receptor of interest (e.g., rat brain cortex for 5-HT₂ₐ receptors).

-

Procedure: Homogenize the tissue/cells in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove endogenous interfering substances. Resuspend the final membrane pellet in an assay buffer and determine the total protein concentration (e.g., via BCA assay).[5]

2. Assay Incubation:

-

Setup: The assay is typically performed in a 96-well plate format.

-

Components per well:

-

Receptor Source: A fixed amount of the membrane preparation.

-

Radioligand: A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ). The concentration is typically at or below its K𝒹 value.

-

Competitor: Increasing concentrations of the unlabeled test compound (this compound).

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-radioactive ligand to block all specific binding sites.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]

3. Separation and Counting:

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[3]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding: For each concentration of the competitor, subtract the counts from the NSB wells from the total counts.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value—the concentration of the competitor that inhibits 50% of the specific radioligand binding.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/K𝒹)

-

Where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.[6]

-

Visualization of Experimental Workflow

Caption: Workflow for a typical competitive radioligand binding assay.

Putative Signaling Pathways

This compound binds to several GPCRs that couple to distinct intracellular signaling cascades. Understanding these general pathways provides insight into the potential downstream cellular effects of this compound.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is primarily coupled to the Gαq/11 family of G-proteins.[7] As this compound is reported to be an antagonist at this receptor, it would block the downstream signaling cascade typically initiated by serotonin.

-

Mechanism: Agonist (e.g., Serotonin) binding activates Gαq, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG remains in the membrane and, along with Ca²⁺, activates Protein Kinase C (PKC). These events lead to the modulation of various cellular processes, including neuronal excitability. Antagonism by this compound would inhibit this cascade. The blockade of 5-HT₂ₐ receptors is a property shared by several antidepressant and atypical antipsychotic drugs and is thought to contribute to their therapeutic effects.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to Preclinical Animal Models for Efficacy Testing of Nemifitide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical animal models and methodologies used to evaluate the efficacy of Nemifitide, a pentapeptide analog of melanocyte-inhibiting factor (MIF-1) investigated for its potential as a rapid-acting antidepressant. This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed signaling pathways and experimental workflows.

Core Preclinical Animal Model: Flinders Sensitive Line (FSL) Rat

The primary animal model utilized for assessing the antidepressant-like effects of this compound is the Flinders Sensitive Line (FSL) rat. The FSL rat is a selectively bred genetic model of depression that exhibits behavioral and neurochemical characteristics resembling human depression, including increased immobility in the forced swim test. This innate behavioral despair makes the FSL rat a valuable tool for screening potential antidepressant compounds.[1] Sprague-Dawley rats have also been used in related neurochemical studies to understand this compound's mechanism of action.

Primary Efficacy Endpoint: The Forced Swim Test (FST)

The Forced Swim Test (FST), also known as the Porsolt test, is the principal behavioral assay used to evaluate the antidepressant efficacy of this compound in the FSL rat model. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, and antidepressant treatments can reduce the duration of this immobility.

Detailed Experimental Protocol: Forced Swim Test (FST) in FSL Rats

This protocol synthesizes best practices and specific parameters reported in studies involving FSL rats and antidepressant testing.

Apparatus:

-

Cylinder: A transparent glass or plastic cylinder with a diameter of 20-40 cm and a height of 40-50 cm.

-

Water: The cylinder is filled with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its hind paws or tail.

Procedure:

-

Acclimation: Rats are habituated to the testing room for at least 30-60 minutes before the test.

-

Pre-test Session (Day 1): Each rat is individually placed in the swim cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility for the subsequent test.

-

Drying and Recovery: After the pre-test, the rats are removed from the water, gently dried with a towel, and placed in a heated cage for a short period before being returned to their home cages.

-

Drug Administration: this compound or vehicle is administered subcutaneously once daily for the duration of the treatment period (e.g., 5 or 14 days). The final dose is administered 22-24 hours before the test session.

-

Test Session (Day 2 or after treatment period): 24 hours after the pre-test (for acute studies) or following the chronic dosing period, the rats are placed back into the swim cylinder for a 5-minute test session. The entire session is recorded for later behavioral scoring.

Behavioral Scoring: The 5-minute test session is scored by a trained observer who is blind to the treatment conditions. The duration of the following behaviors is recorded:

-

Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.

-

Swimming: The rat makes active swimming motions, moving around the cylinder.

-

Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical efficacy studies of this compound in the FSL rat model using the Forced Swim Test.

| Treatment Group | Dose (mg/kg, s.c.) | Treatment Duration | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |

| Vehicle Control | - | 5 or 14 days | Baseline High | Baseline Low | Baseline Low |

| This compound (Low Dose) | 0.025 - 0.3 | 5 and 14 days | Significantly Decreased | Significantly Increased | Not Reported |

| This compound (Intermediate Dose) | 0.4 - 2.4 | 5 and 14 days | No Significant Effect | No Significant Effect | Not Reported |

| This compound (High Dose) | 3.0 - 15.0 | 5 and 14 days | Significantly Decreased | Significantly Increased | Not Reported |

| Desipramine | 5.0 | 5 days | Significantly Decreased | Significantly Increased | Not Reported |

| Fluoxetine | 5.0 | 5 days | No Significant Effect | No Significant Effect | Not Reported |

| Fluoxetine | 5.0 | 14 days | Significantly Decreased | Significantly Increased | Not Reported |

Note: Data is compiled from published findings. "Significantly Decreased/Increased" indicates a statistically significant difference compared to the vehicle control group. Specific mean and standard error values were not consistently reported across all studies for all behavioral parameters.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated, but it is known to be an analog of Melanocyte-Inhibiting Factor (MIF-1). Preclinical evidence also suggests the involvement of the serotonergic system, specifically the 5-HT2A receptor.

MIF-1 Signaling Pathway

MIF-1 has been shown to modulate neuronal function through various intracellular signaling cascades. The following diagram illustrates a potential pathway relevant to its antidepressant-like effects.

Caption: Proposed MIF-1 signaling pathway leading to antidepressant-like effects.

This compound and the 5-HT2A Receptor Signaling Pathway

Preclinical studies suggest that this compound may act as an antagonist at the 5-HT2A receptor. Antagonism of this receptor is a known mechanism of some antidepressant and atypical antipsychotic medications.

References

Nemifitide: A Technical Overview of Phase I and II Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide (formerly INN-00835) is a synthetic pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). It has been investigated for the treatment of major depressive disorder (MDD) and has progressed to Phase III clinical trials. This technical guide provides a comprehensive overview of the available Phase I and Phase II clinical trial data for this compound, focusing on quantitative outcomes, experimental methodologies, and its proposed mechanism of action. Notably, this compound has shown potential for a rapid onset of action, a favorable safety profile, and efficacy in certain patient populations.[1]

Phase I Clinical Trial Data

Phase I studies involving over 430 participants have established a favorable safety and tolerability profile for this compound.[1] Doses up to 320 mg administered subcutaneously were well-tolerated. The most common adverse events were transient skin reactions at the injection site. No serious adverse events were reported in these early-phase trials.

Pharmacokinetics

Pharmacokinetic analyses from five Phase I and three Phase II studies in healthy volunteers and patients with depression revealed that this compound is rapidly absorbed and eliminated.[1] The elimination half-life is approximately 15-30 minutes. Both the area under the curve (AUC) and the maximum plasma concentration (Cmax) were found to be dose-proportional at subcutaneous doses ranging from 8 mg to 320 mg.

| Pharmacokinetic Parameter | Value |

| Elimination Half-life | 15-30 minutes |

| Dose Proportionality (AUC & Cmax) | Observed at 8 mg to 320 mg s.c. |

Phase II Clinical Trial Data

Multiple Phase II studies have been conducted to evaluate the efficacy and safety of this compound in patients with MDD. These trials have explored various dosing regimens and patient populations.

Efficacy in Major Depressive Disorder

A key Phase II, 6-week, double-blind, multicenter, outpatient study randomized 81 patients with MDD to receive daily subcutaneous injections of 30 mg/d this compound, 45 mg/d this compound, or placebo for two weeks (five days per week), followed by a four-week follow-up period.[2][3] The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3] Secondary measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD).[2][3]

This study demonstrated a statistically significant superiority of the 45 mg/d dose compared to placebo at the time of peak effect, which was observed one week after the end of treatment.[2][3] An exploratory analysis revealed a greater response to both this compound doses in patients with a baseline HAMD score greater than 22.[2][3]

In these studies, a "responder" was defined as a patient experiencing at least a 50% decrease in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score of 1 or 2.[4]

An open-label extension study involving 27 subjects who had participated in a previous double-blind trial showed that 66.7% (18 out of 27) of patients responded to re-treatment with this compound.[5] The mean duration of the antidepressant effect between re-treatments was 3.3 months.[5]

| Phase II Efficacy Outcomes | |

| Study Design | 6-week, double-blind, multicenter, outpatient |

| Patient Population | 81 patients with MDD |

| Treatment Arms | 30 mg/d this compound, 45 mg/d this compound, Placebo |

| Primary Efficacy Measure | Change from baseline in MADRS total score |

| Key Finding | Statistically significant superiority of 45 mg/d this compound vs. Placebo at peak effect (1 week post-treatment)[2][3] |

| Responder Rate (Open-label Extension) | 66.7% on re-treatment[5] |

| Mean Duration of Effect (Open-label Extension) | 3.3 months between re-treatments[5] |

Safety and Tolerability in Phase II

Across the Phase II trials, this compound demonstrated a good tolerability and safety profile.[2][3] There were no dropouts due to adverse events, and the incidence of side effects with this compound was comparable to that of placebo.[2][3]

Experimental Protocols

Phase II Double-Blind, Placebo-Controlled Trial

Objective: To assess the efficacy and safety of two different doses of this compound compared to placebo in outpatients with Major Depressive Disorder.

Methodology:

-

Patient Screening: 81 patients meeting the DSM-IV criteria for MDD were enrolled.[2][3]

-

Randomization: Patients were randomized to one of three treatment arms: 30 mg/d this compound, 45 mg/d this compound, or placebo.[2][3]

-

Treatment Administration: this compound or placebo was administered via subcutaneous injection once daily for five consecutive days per week for two weeks.[2][3]

-

Follow-up: Patients were followed for an additional four weeks after the treatment period.[2][3]

-

Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the total score of the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary endpoints included the 17-item Hamilton Depression Rating Scale (HAMD), the Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression.[2][3]

-

Safety Monitoring: Adverse events were monitored and recorded throughout the study.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated; however, it is known to be a structural analog of melanocyte-inhibiting factor (MIF-1).[1] Preclinical studies in rats have suggested the involvement of a serotonergic pathway in its pharmacological effects.[6]

This compound has been shown to bind to several receptors, albeit with micromolar affinity, including the 5-HT2A receptor (acting as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5.[1] The clinical significance of these weak interactions remains to be determined.

Given its relationship to MIF-1, it is plausible that this compound may share some of its signaling pathways. The diagram below illustrates a potential signaling cascade based on the known interactions of this compound and the broader understanding of antidepressant mechanisms.

Conclusion

The available Phase I and II clinical trial data for this compound suggest that it is a promising candidate for the treatment of major depressive disorder, particularly in patients with more severe symptoms. Its rapid onset of action and favorable safety profile are notable advantages. Further research, including the complete data from Phase III trials, is needed to fully establish its efficacy and safety and to elucidate its precise mechanism of action. The unique pharmacokinetic and pharmacodynamic properties of this compound may represent a novel approach to antidepressant therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of 30 mg/d and 45 mg/d this compound compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Nemifitide: A Technical Overview of its Chemical Properties and Investigational Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemifitide (also known as INN-00835) is a synthetic pentapeptide analogue of the endogenous melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder.[1][2] This technical guide provides a detailed overview of this compound's amino acid sequence, chemical structure, and a summary of its preclinical and clinical investigation. It includes quantitative data, experimental methodologies, and diagrams of its proposed signaling interactions and experimental workflows.

Core Chemical and Physical Properties

This compound is a pentapeptide with a specific sequence of modified and standard amino acids. Its chemical identity is well-characterized, providing a solid foundation for its study and synthesis.

Amino Acid Sequence

The amino acid sequence of this compound is 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1][3] This sequence can be described as:

-

4-F-Phe: A non-proteinogenic amino acid, 4-Fluoro-L-phenylalanine, at the N-terminus.

-

4-OH-Pro: (4R)-4-hydroxy-L-proline (Hydroxyproline), a post-translationally modified amino acid.

-

Arg: L-Arginine.

-

Gly: Glycine.

-

Trp-NH2: L-Tryptophanamide, with the C-terminus amidated.

Chemical Structure and Identifiers

The chemical structure of this compound is presented below, along with its key identifiers.

| Identifier | Value |

| IUPAC Name | (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide[1] |

| Molecular Formula | C33H43FN10O6[1][3][4][5] |

| Molar Mass | 694.769 g·mol−1[1][4][5] |

| CAS Number | 173240-15-8[1][3][4] |

| PubChem CID | 6918348[1] |

| SMILES | C1--INVALID-LINK--N)C(=O)NCC(=O)N--INVALID-LINK--C(=O)N)C(=O)--INVALID-LINK--F)N">C@HO[1] |

| InChI | InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1[1][5] |

Pharmacological and Clinical Data

This compound has undergone several clinical trials, providing data on its pharmacokinetics, efficacy, and safety profile.

Pharmacokinetic Properties

| Parameter | Value | Source |

| Half-life | 15-30 minutes | [1] |

| Administration | Subcutaneous injection | [1] |

| Absorption & Elimination | Rapidly absorbed and eliminated | [6] |

| Dose Proportionality | AUC and Cmax are dose-proportional at doses from 8 mg to 320 mg s.c. | [6] |

| Metabolism | Extensively metabolized in the liver and intestine, involving CYP1A2, CYP2C19, and CYP2D6 | [6] |

Receptor Binding Profile

The mechanism of action for this compound is not fully elucidated, but it is known to bind to several receptors, albeit at micromolar concentrations.[1]

| Receptor | Interaction |

| 5-HT2A | Antagonist |

| NPY1 | Binds |

| Bombesin | Binds |

| MC4 | Binds |

| MC5 | Binds |

Clinical and Preclinical Dosages

| Study Type | Model | Dosage Range | Source |

| Preclinical | Flinders Sensitive Line (FSL) rats | 0.025-0.3 mg/kg and 3.0-15.0 mg/kg (biphasic effect) | [2] |

| Phase II Clinical | Patients with major depression | 0.2 mg/kg/day s.c. for 5 days | [7] |

| Phase II Clinical | Patients with major depression | 18 mg/patient/day s.c. | [7] |

| Clinical Study | Outpatients with MDD | 30 mg/day and 45 mg/day s.c. | [8] |

| Pilot Study | Refractory depression patients | 40-240 mg/day s.c. for 10-20 doses | [9] |

Mechanism of Action and Signaling Pathways

While the precise mechanism of action remains unclear, this compound's structural similarity to MIF-1 and its receptor binding profile suggest potential pathways.[1] Administration in rats has been shown to decrease 5-HT levels and turnover in the hippocampus, indicating an involvement of the serotonergic system.[6]

Caption: Proposed signaling interactions of this compound.

Experimental Protocols and Workflows

The following sections detail common experimental methodologies used in the evaluation of this compound.

Preclinical Efficacy: Forced Swim Test

The Porsolt forced swim test is a common behavioral test used to assess antidepressant-like activity in rodents.

Protocol:

-

Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, are used.

-

Acclimation: Animals are acclimated to the housing facilities for at least one week prior to the experiment.

-

Treatment: Rats are treated chronically with this compound (e.g., 0.025-15.0 mg/kg), a reference antidepressant (e.g., desipramine, fluoxetine), or vehicle via subcutaneous injection for a specified period (e.g., 5 or 14 days).[2]

-

Forced Swim Test: 22-24 hours after the last treatment, rats are individually placed in a cylinder filled with water (25°C) for a 5-minute test session.

-

Data Analysis: The duration of immobility (floating without struggling) is recorded. A significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[2]

Caption: Workflow for the preclinical forced swim test.

Clinical Trial Workflow

Clinical trials for this compound in patients with major depressive disorder (MDD) follow a structured protocol to assess safety and efficacy.

Protocol:

-

Patient Recruitment: Patients meeting DSM-IV criteria for MDD are screened for eligibility.

-

Randomization: Eligible patients are randomized to receive this compound (e.g., 30 mg/d or 45 mg/d) or a placebo in a double-blind manner.[8]

-

Treatment Period: The drug or placebo is administered via subcutaneous injection over a defined period (e.g., daily for 5 days a week for 2 weeks).[8]

-

Follow-up: Patients are followed for an additional period (e.g., 4 weeks) to assess the duration of effect.[8]

-

Efficacy Assessment: Efficacy is evaluated using psychiatric rating scales such as the Montgomery-Asberg Depression Rating Scale (MADRS), Hamilton Psychiatric Rating Scale for Depression (HAMD), and Clinical Global Impression (CGI) scales at baseline and various time points throughout the study.[8]

-

Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

-

Data Analysis: Changes in depression scale scores from baseline are compared between the this compound and placebo groups.

Caption: General workflow for a double-blind, placebo-controlled clinical trial of this compound.

Conclusion

This compound is a well-defined pentapeptide with antidepressant properties demonstrated in both preclinical and clinical settings. Its rapid onset of action and favorable safety profile are notable characteristics.[1][7] Although its precise mechanism of action requires further investigation, its interaction with the serotonergic system provides a basis for future research. The experimental protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field of drug development and neuroscience.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound – R&D PEPTIDE.ONE [rnd.peptide.one]

- 5. GSRS [precision.fda.gov]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Nemifitide for Treatment-Resistant Depression: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide (also known as INN 00835) is a synthetic pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1).[1] Early research into this compound explored its potential as a novel, rapid-acting antidepressant for individuals with treatment-resistant major depressive disorder (MDD).[2] Developed by Innapharma, Inc. (later Tetragenex), this compound has undergone several clinical trials, reaching Phase III studies.[1] This technical guide provides a comprehensive overview of the early preclinical and clinical research on this compound, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action.

Core Research Findings

Clinical Efficacy

Early clinical trials of this compound showed mixed but promising results in patients with treatment-resistant depression. A notable feature observed in some studies was a rapid onset of antidepressant effects, typically within 5 to 7 days.[1]

Table 1: Summary of Key Clinical Trials on this compound for Major Depressive Disorder

| Study | Design | No. of Patients | Population | Dosage | Treatment Duration | Key Efficacy Outcomes |

| Pilot Study (Feighner et al.) | Double-blind, Placebo-controlled | 52 | MDD Outpatients | 0.2 mg/kg/day (subcutaneous) | 5 consecutive days | Statistically significant response to treatment after 5 days based on HAMD, MADRS, CSRS, CGI, and VAS scores. A minimum effective plasma concentration (MEC) of 5 ng/ml was identified.[2][3] |

| Phase II Study (Feighner et al.) | Double-blind, Placebo-controlled | 55 | MDD Outpatients | 18 mg/day (subcutaneous) | 5 or 10 consecutive days | 89% responder rate in patients with Cmax ≥ 45.7 ng/ml versus 40% in those with Cmax < 45.7 ng/ml. Onset of action was observed within 48 hours.[2][4] |

| Open-Label Pilot Study (Feighner et al.) | Open-label, Single-center | 25 | Chronic Refractory Depression | 40-240 mg/day (subcutaneous) | 10-20 doses | 11 out of 25 patients responded ( >50% improvement in MADRS). The mean duration of response was approximately 2 months.[5] |

| Phase II Study (Montgomery et al.) | Double-blind, Placebo-controlled, Multicenter | 81 | MDD Outpatients | 30 mg/day or 45 mg/day (subcutaneous) | 5 days/week for 2 weeks | The 45 mg/day dose showed a statistically significant superiority over placebo at 1 week post-treatment based on the MADRS. A greater effect was seen in patients with a baseline HAMD score > 22.[6] |

| Phase II Extension Study (Feighner et al.) | Open-label | 27 | MDD Outpatients (from a previous placebo-controlled study) | 18-72 mg/day (subcutaneous) | As needed | 66.7% of subjects responded to re-treatment. The mean duration of effect between re-treatments was 3.3 months.[7] |

Pharmacokinetics

This compound is characterized by rapid absorption and elimination.[8] It is administered via subcutaneous injection as it is orally inactive.[1] Despite a short half-life of 15-30 minutes, once-daily administration has been shown to be effective in clinical trials.[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (min) | AUC(0-24) (ng·h/mL) |

| 40 mg (standard needle) | 226 | 10 | 108 |

| 40 mg (needle-free) | 245 | 10 | 106 |

| 80 mg (needle-free) | 440 | 10 | 205 |

Data from a study comparing two methods of subcutaneous administration.[9] Pharmacokinetic data indicated dose-proportional systemic exposure.[5]

Preclinical Studies

Preclinical research utilized animal models of depression to evaluate the antidepressant-like effects of this compound. The forced swim test was a key behavioral assay in these studies.

Table 3: Preclinical Efficacy of this compound in the Forced Swim Test

| Animal Model | Doses | Treatment Duration | Key Findings |

| Flinders Sensitive Line (FSL) rats | Low (0.025-0.3 mg/kg) and High (3.0-15.0 mg/kg) | 5 or 14 days | Significantly increased swimming (antidepressant-like effect) at both low and high doses, but not at intermediate doses. The effect was observed after just 5 days of treatment and was long-lasting.[10] |

Experimental Protocols

Clinical Trial Methodology (General Outline)

Early clinical trials of this compound for major depressive disorder generally followed a similar structure:

-

Patient Population: Adult outpatients diagnosed with MDD according to DSM-IV criteria. Some studies specifically recruited patients with treatment-resistant or chronic depression.[2][5]

-

Study Design: Most were randomized, double-blind, placebo-controlled trials.[2][6] Open-label extension studies were also conducted to assess long-term safety and efficacy of re-treatment.[7]

-

Treatment Administration: this compound was administered subcutaneously at various doses, typically once daily for a defined period (e.g., 5 consecutive days, or 5 days a week for 2 weeks).[2][6]

-

Efficacy Assessment: The primary efficacy endpoint was often the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score. Secondary endpoints included the 17-item Hamilton Depression Rating Scale (HAMD-17), the Clinical Global Impression (CGI) scale, and the Carroll Self-Rating Scale for Depression.[2][5][6]

-

Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to determine plasma concentrations of this compound using Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[9]

Preclinical Forced Swim Test Protocol (Rodent Model)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The following is a generalized protocol based on standard procedures and the specifics mentioned in this compound research.[10][11][12][13][14]

-

Animals: Male Flinders Sensitive Line (FSL) rats, a genetic animal model of depression, were used in this compound studies.[10]

-

Apparatus: A transparent cylindrical tank (e.g., 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (e.g., 15-30 cm).[11][13][14]

-

Procedure:

-

Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.[14]

-

Pre-test Session (for rats): On day one, rats are placed in the water tank for a 15-minute pre-swim session. This induces a stable level of immobility for the test session.[12]

-

Drug Administration: this compound, a reference antidepressant (e.g., desipramine, fluoxetine), or vehicle is administered subcutaneously at specified times before the test session. In the chronic study with this compound, treatment was given for 5 or 14 days.[10]

-

Test Session: 24 hours after the pre-test, animals are placed back in the water tank for a 5-minute test session. The session is typically video-recorded for later analysis.[12] For mice, a single 6-minute session is common, with the first 2 minutes for habituation and the last 4 minutes for scoring.[11]

-

-

Behavioral Scoring: The duration of immobility is scored. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.[10]

Proposed Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is believed to be analogous to its parent compound, MIF-1.[1]

Relationship to MIF-1 and Potential Signaling Pathway

This compound is a synthetic analog of melanocyte-inhibiting factor-1 (MIF-1).[1] MIF-1 itself has shown antidepressant effects in clinical studies.[15] Research on MIF-1 suggests that it can activate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK (extracellular signal-regulated kinase).[16] This activation is a potential downstream signaling cascade that could contribute to its antidepressant effects.

Receptor Binding Profile

This compound has been shown to bind to several receptors, although at micromolar concentrations, indicating relatively weak affinities.[1] The clinical significance of these interactions is unclear.

Table 4: Receptor Binding Profile of this compound

| Receptor | Affinity | Potential Implication |

| 5-HT2A | Micromolar (acts as an antagonist) | Modulation of the serotonergic system, a common target for antidepressants. |

| NPY1 | Micromolar | Neuropeptide Y is involved in mood regulation and stress resilience. |

| Bombesin | Micromolar | Bombesin-like peptides can influence stress and anxiety behaviors. |

| MC4 and MC5 | Micromolar | Melanocortin receptors are involved in various physiological processes, including stress and inflammation. |

Conclusion

Early research on this compound identified it as a promising candidate for the treatment of major depressive disorder, particularly in treatment-resistant populations, due to its novel peptide structure and potential for rapid onset of action. Clinical studies provided initial evidence of efficacy, although results were not uniformly positive. The pharmacokinetic profile is characterized by rapid absorption and elimination. Preclinical studies in animal models supported its antidepressant-like effects. The mechanism of action is thought to be related to that of its parent compound, MIF-1, potentially involving the activation of intracellular signaling cascades like the MAPK/ERK pathway. Further research would be needed to fully elucidate its clinical utility and the precise molecular mechanisms underlying its antidepressant effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A double-blind, placebo-controlled, efficacy, safety, and pharmacokinetic study of INN 00835, a novel antidepressant peptide, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Double-blind, placebo-controlled study of INN 00835 (netamiftide) in the treatment of outpatients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of systemic exposure to this compound following two methods of subcutaneous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improvement in major depression after low subcutaneous doses of MIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Serotonergic Pathway in the Antidepressant Effects of Nemifitide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemifitide (also known as INN-00835) is a pentapeptide analog of the endogenous neuropeptide MIF-1 that has been investigated for the treatment of major depressive disorder. Clinical trials have suggested a rapid onset of action and a favorable safety profile, though efficacy has been mixed.[1] Preclinical and clinical evidence points towards the involvement of the serotonergic system in this compound's mechanism of action. This technical guide provides a comprehensive overview of the existing research implicating the serotonergic pathway in this compound's effects, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to this compound